2-{[(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole
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Overview
Description
2-{[(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole is a complex organic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole typically involves multi-step organic reactionsThe final step involves the attachment of the 3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl group to the benzimidazole core .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The benzimidazole core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the benzimidazole core .
Scientific Research Applications
2-{[(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes, disrupting essential biological pathways in microorganisms. This inhibition leads to the antimicrobial effects observed in various studies .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}pyridine
- (6-Methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl ethylcarbamate
- (3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)-methylamine
Uniqueness
What sets 2-{[(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the nitro group and the thiazole ring enhances its potential as an antimicrobial agent .
Properties
Molecular Formula |
C14H11N5O2S2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-methyl-6-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C14H11N5O2S2/c1-8-6-23-14-15-9(5-18(8)14)7-22-13-16-11-3-2-10(19(20)21)4-12(11)17-13/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
BESCNUNMUCNHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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